molecular formula C16H20N4O B2769254 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034457-58-2

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide

カタログ番号 B2769254
CAS番号: 2034457-58-2
分子量: 284.363
InChIキー: ZZIDDRBPXHZSSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


科学的研究の応用

Synthesis and Biological Evaluation

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential utility in cancer treatment and inflammation control. The synthesis involved condensation reactions and subsequent treatments to produce various compounds with evaluated cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition capabilities (Rahmouni et al., 2016).

Antibacterial, Anti-inflammatory, and Antioxidant Activities : A series of new chemical entities were synthesized as hybrids, displaying enriched biological activities. These compounds demonstrated moderate to good antibacterial, anti-inflammatory, and antioxidant properties, showcasing the diverse therapeutic applications of such molecules (Sribalan et al., 2016).

Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions with various compounds led to the creation of substances with evaluated cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity. This highlights the compounds' potential in cancer therapy and microbial infection control (Riyadh, 2011).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Antagonist : Investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor has been conducted, contributing to the understanding of steric binding interactions and the development of models for cannabinoid receptor ligands. Such studies are crucial for designing compounds with potential therapeutic applications in conditions mediated by the CB1 receptor (Shim et al., 2002).

Glycine Transporter 1 Inhibitor : The identification of potent and orally available GlyT1 inhibitors showcases the application of such compounds in potentially modulating glycine levels in the brain, with implications for treating neurological disorders. The development process utilized central nervous system multiparameter optimization as a guideline, demonstrating the compound's favorable pharmacokinetics profile and its effect on increasing cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound, its health effects, safety precautions to be taken while handling it, and its environmental impact.


将来の方向性

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about a certain aspect of the compound, feel free to ask! I’m here to help.


特性

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20-14(11-18-16(21)12-5-2-3-6-12)9-15(19-20)13-7-4-8-17-10-13/h4,7-10,12H,2-3,5-6,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIDDRBPXHZSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopentanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。